

Crystal Structure of 5,6-Dibromonicotinic Acid: A Technical Review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5,6-Dibromonicotinic acid*

Cat. No.: *B186771*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document addresses the available scientific information regarding the crystal structure of **5,6-Dibromonicotinic acid**. Despite a thorough review of existing literature and crystallographic databases, no experimental determination of the crystal structure for this specific compound has been publicly reported. This guide summarizes the available data on its properties and provides detailed experimental protocols for the synthesis of the closely related compound, 5-Bromonicotinic acid, which may serve as a potential starting point for the synthesis of **5,6-Dibromonicotinic acid**. Furthermore, crystallographic data for analogous brominated nicotinic acids are presented to offer insights into potential structural characteristics.

Introduction

5,6-Dibromonicotinic acid, also known as 5,6-dibromopyridine-3-carboxylic acid, is a halogenated derivative of nicotinic acid.^{[1][2][3][4]} While its chemical structure is known, its three-dimensional arrangement in the solid state, or crystal structure, remains uncharacterized. Understanding the crystal structure of a compound is fundamental in materials science and drug development, as it dictates key physicochemical properties such as solubility, stability, and bioavailability. This guide aims to collate the currently available information and highlight the knowledge gap concerning the crystal structure of **5,6-Dibromonicotinic acid**.

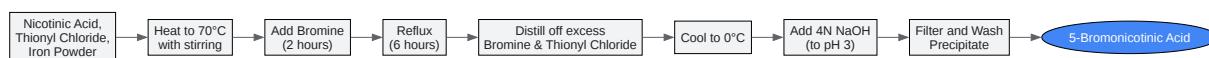
Physicochemical Properties of 5,6-Dibromonicotinic Acid

While the crystal structure is undetermined, some physicochemical properties have been reported by chemical suppliers.

Property	Value	Source
CAS Number	29241-64-3	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₃ Br ₂ NO ₂	[1] [2] [3]
Molecular Weight	280.90 g/mol	[1] [2]
Physical Form	Solid	[3]
Purity	≥98%	[1] [2]
Boiling Point	379.5 °C at 760 mmHg	[3]
Storage	Room temperature	[1] [3]
SMILES	O=C(C1=CC(Br)=C(Br)N=C1)O	[1]
InChI Key	ABBCIGFWDCOGEQ- UHFFFAOYSA-N	[3]

Experimental Protocols: Synthesis of 5-Bromonicotinic Acid

No specific experimental protocols for the synthesis of **5,6-Dibromonicotinic acid** were found in the reviewed literature. However, detailed methods for the synthesis of the related compound, 5-Bromonicotinic acid, are available and may be adaptable. The following is a common method for the direct bromination of nicotinic acid.


Reaction: Direct Bromination of Nicotinic Acid

Reagents:

- Nicotinic acid
- Thionyl chloride
- Bromine
- Iron powder (catalyst)
- 4N Sodium hydroxide solution
- Ice water

Procedure:

- A mixture of nicotinic acid (0.406 mol), thionyl chloride (0.96 mol), and iron powder (1 g) is heated to 70°C with stirring.
- Bromine (0.78 mol) is added dropwise to the mixture over a period of 2 hours.
- The reaction mixture is then refluxed for 6 hours with continuous stirring.
- Excess bromine and thionyl chloride are removed by distillation.
- The residue is cooled to 0°C.
- A cooled 4N sodium hydroxide solution is added until the pH of the mixture reaches 3.
- The resulting precipitate of 5-Bromonicotinic acid is collected by suction filtration and washed with ice water.

[Click to download full resolution via product page](#)**Caption:** Workflow for the synthesis of 5-Bromonicotinic acid.

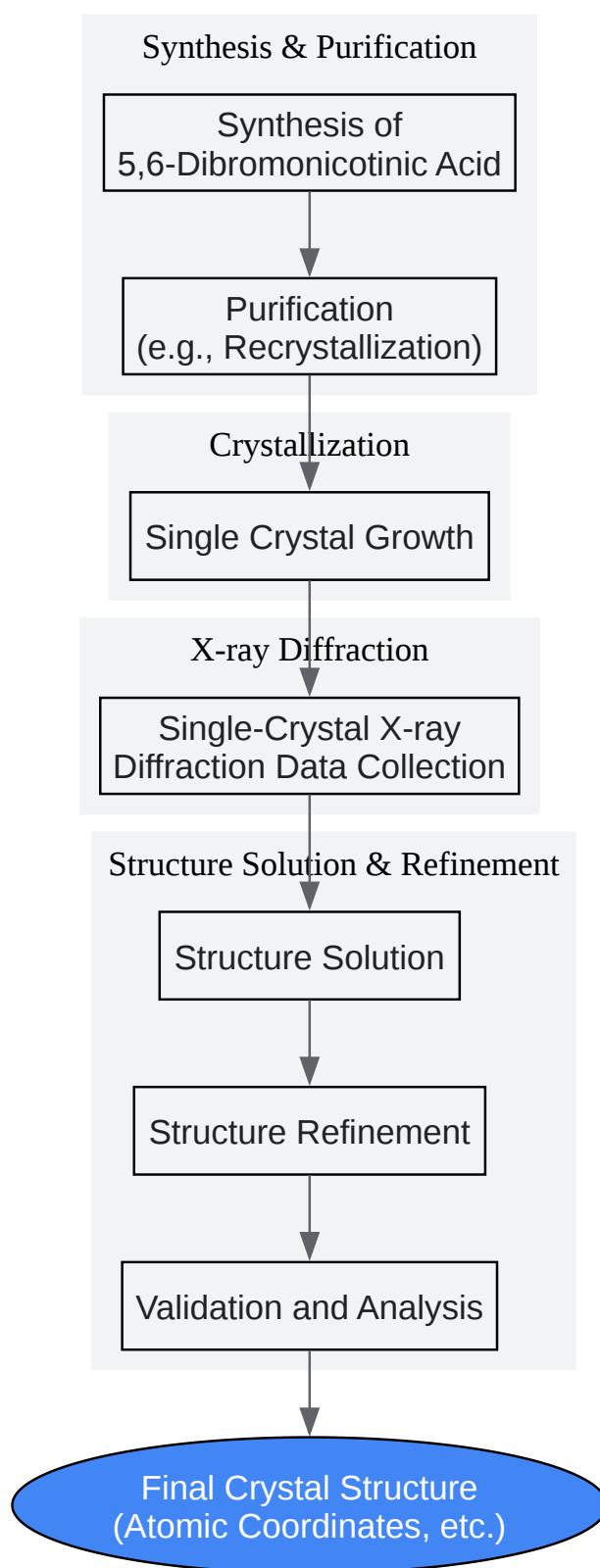
Crystallographic Data of Related Compounds

To provide some context for the potential crystal structure of **5,6-Dibromonicotinic acid**, the crystallographic data for two related compounds, 5-Bromonicotinic acid and 5-bromo-2-fluoronicotinic acid monohydrate, are presented below. These structures reveal common packing motifs and intermolecular interactions that might also be present in the crystal lattice of **5,6-Dibromonicotinic acid**.

5-Bromonicotinic Acid

The crystal structure of 5-Bromonicotinic acid has been determined and its data is available through the Cambridge Crystallographic Data Centre (CCDC).

Parameter	5-Bromonicotinic Acid
CCDC Number	172544
Chemical Formula	C ₆ H ₄ BrNO ₂
Crystal System	Orthorhombic
Space Group	Pna2 ₁
a (Å)	14.3975(12)
b (Å)	7.5773(7)
c (Å)	12.2500(10)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	1336.4(2)
Z	8
Temperature (K)	150(2)


5-bromo-2-fluoronicotinic acid monohydrate

The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate has also been reported.[\[5\]](#)

Parameter	5-bromo-2-fluoronicotinic acid monohydrate
Chemical Formula	C ₆ H ₅ BrFNO ₃
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	3.9894(4)
b (Å)	13.6128(11)
c (Å)	14.7495(12)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	801.00(12)
Z	4
Temperature (K)	150(2)

Logical Relationship for Structural Determination

The general workflow for determining the crystal structure of a novel compound like **5,6-Dibromonicotinic acid** is outlined below. This process is crucial for elucidating the three-dimensional arrangement of atoms and molecules in a crystalline solid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 5,6-Dibromonicotinic acid | 29241-64-3 [sigmaaldrich.com]
- 4. 5,6-DIBROMOPYRIDINE-3-CARBOXYLIC ACID | 29241-64-3 [m.chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Crystal Structure of 5,6-Dibromonicotinic Acid: A Technical Review]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b186771#crystal-structure-of-5-6-dibromonicotinic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com